molecular formula C13H26O4 B14419081 8,9-Dimethoxy-5,5-dimethylnon-1-ene-4,6-diol CAS No. 85719-35-3

8,9-Dimethoxy-5,5-dimethylnon-1-ene-4,6-diol

Katalognummer: B14419081
CAS-Nummer: 85719-35-3
Molekulargewicht: 246.34 g/mol
InChI-Schlüssel: WOKVUNPBNWZMCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8,9-Dimethoxy-5,5-dimethylnon-1-ene-4,6-diol is an organic compound characterized by its unique structure, which includes two methoxy groups and a non-1-ene backbone

Vorbereitungsmethoden

The synthesis of 8,9-Dimethoxy-5,5-dimethylnon-1-ene-4,6-diol typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a suitable precursor followed by methoxylation and subsequent reduction steps. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield and purity. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

8,9-Dimethoxy-5,5-dimethylnon-1-ene-4,6-diol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, where methoxy groups may be replaced by other nucleophiles under appropriate conditions.

    Addition: The double bond in the non-1-ene backbone allows for addition reactions with halogens or hydrogen halides, forming dihalides or haloalkanes.

Wissenschaftliche Forschungsanwendungen

8,9-Dimethoxy-5,5-dimethylnon-1-ene-4,6-diol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 8,9-Dimethoxy-5,5-dimethylnon-1-ene-4,6-diol involves its interaction with molecular targets through its functional groups. The methoxy and hydroxyl groups can form hydrogen bonds and participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Vergleich Mit ähnlichen Verbindungen

8,9-Dimethoxy-5,5-dimethylnon-1-ene-4,6-diol can be compared with other similar compounds such as:

    8,9-Dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione: This compound shares the methoxy groups but has a different core structure, leading to distinct reactivity and applications.

    5,5-Dimethylnon-1-ene-4,6-diol: Lacks the methoxy groups, resulting in different chemical properties and reactivity.

    8,9-Dimethoxy-5,5-dimethyl-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline-1-spiro-2′-cyclohexane-3,1′,3′-trione: This compound has a more complex structure with additional functional groups, leading to varied applications and reactivity.

Eigenschaften

CAS-Nummer

85719-35-3

Molekularformel

C13H26O4

Molekulargewicht

246.34 g/mol

IUPAC-Name

8,9-dimethoxy-5,5-dimethylnon-1-ene-4,6-diol

InChI

InChI=1S/C13H26O4/c1-6-7-11(14)13(2,3)12(15)8-10(17-5)9-16-4/h6,10-12,14-15H,1,7-9H2,2-5H3

InChI-Schlüssel

WOKVUNPBNWZMCF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C(CC=C)O)C(CC(COC)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.